Diacerein-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

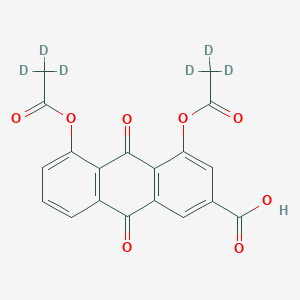

Molecular Formula |

C19H12O8 |

|---|---|

Molecular Weight |

374.3 g/mol |

IUPAC Name |

9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid |

InChI |

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i1D3,2D3 |

InChI Key |

TYNLGDBUJLVSMA-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C([2H])([2H])[2H])C(=O)O |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Diacerein-d6 chemical properties and structure

An In-depth Technical Guide to Diacerein-d6: Chemical Properties and Structure

Introduction

This compound is the deuterated analog of Diacerein, a symptomatic slow-acting drug for osteoarthritis (SYSADOA).[1] As a stable isotope-labeled compound, this compound serves as an invaluable internal standard for the quantification of Diacerein in biological matrices using mass spectrometry-based assays, such as GC-MS or LC-MS.[2] Its use in pharmacokinetic and metabolic studies allows for precise differentiation between the administered compound and its endogenous counterparts. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound, also known as Diacetyl-d6 rhein, is chemically designated as 4,5-Bis(acetoxy-d3)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.[2][3] The "-d6" signifies that the six hydrogen atoms on the two acetyl groups have been replaced by deuterium atoms.[4] This isotopic substitution results in a mass shift of +6, which is crucial for its use as an internal standard.[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in analytical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₆D₆O₈ | [2][3] |

| Molecular Weight | 374.33 g/mol | [2][3][4][5] |

| CAS Number | 1325559-27-0 | [2][3][6] |

| Appearance | Light yellow to yellow solid | [7] |

| Isotopic Purity | 98 atom % D | [4] |

| Assay | 95% (CP) | [4] |

| Storage | 2-8°C Refrigerator | [2] |

Structural Information

The structural identity of this compound is well-defined by various chemical descriptors.

| Identifier | Value | Reference |

| IUPAC Name | 9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid | [5] |

| SMILES | [2H]C([2H])([2H])C(=O)Oc1cccc2C(=O)c3cc(cc(OC(=O)C([2H])([2H])[2H])c3C(=O)c12)C(O)=O | [4] |

| InChI | 1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i1D3,2D3 | [4][5] |

| InChI Key | TYNLGDBUJLVSMA-WFGJKAKNSA-N | [4] |

Experimental Protocols

The characterization and quantification of this compound and its parent compound, Diacerein, rely on various analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Diacerein

While specific synthesis protocols for this compound are proprietary, the synthesis of Diacerein typically involves the diacetylation of rhein.[8] A general procedure is as follows:

-

Dissolution: Rhein is dissolved in a mixture of triethylamine and acetic anhydride.[9]

-

Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 70°C) for a specified period (e.g., 2 hours).[9]

-

Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[9]

-

Purification: The resulting Diacerein is purified using appropriate chromatographic techniques.[9]

For this compound synthesis, deuterated acetic anhydride would be used as the acetylating agent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Diacerein and its derivatives.

-

System: An HPLC system equipped with a pump, an injector with a 20 µl loop, and a UV/VIS detector is used.[10]

-

Column: A Thermosil® ODS-3, 250 mm × 4.6 mm, 5µm column is a suitable stationary phase.[10]

-

Mobile Phase: A combination of acetonitrile and a 0.01 M ammonium formate buffer (55:45 % v/v) can be used.[10]

-

Detection: UV detection is carried out at 254 nm, which is the maximum UV absorbance for Diacerein.[10]

-

Flow Rate: The flow rate is typically set to 0.8 ml/min.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary technique for quantifying this compound and Diacerein in biological samples.

-

Chromatography: An Agilent Series liquid chromatograph with a Zorbax C18 column (100 mm x 4.6 mm, 5 µm) can be used for separation.[10]

-

Mass Spectrometry: A triple quadrupole mass spectrometer, such as the Sciex 4000 Q-Trap, is employed for detection.[10][11]

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used.[10][11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and confirming the position of deuterium labeling.

-

Spectrometer: An NMR spectrometer operating at 400 MHz, such as a Bruker NMR AV, is suitable.[10]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for Diacerein.[9][12]

-

¹H NMR of Diacerein (for comparison): (400 MHz, DMSO-d6): δ 2.39 (s, 3H), 2.40 (s, 3H), 7.64 (d, J = 8.0 Hz, 1H), 7.95 (t, J = 7.9 Hz, 1H), 8.03 (s, 1H), 8.15 (d, J = 7.7 Hz, 1H), 8.55 (s, 1H), 13.92 (brs, 1H).[9]

-

¹³C NMR of Diacerein (for comparison): (100 MHz, DMSO-d6): δ 20.8, 124.9, 125.0, 125.3, 128.0, 130.2, 130.6, 134.1, 134.6, 135.5, 136.4, 149.5, 149.7, 165.0, 169.0, 169.0, 180.3, 180.8.[9]

Signaling Pathways

Diacerein is a prodrug that is completely metabolized to its active form, rhein, before reaching systemic circulation.[13][14] Rhein exerts its anti-inflammatory and chondroprotective effects primarily by inhibiting the interleukin-1β (IL-1β) system and its downstream signaling pathways.[1][13]

Inhibition of the IL-1β Pathway

Rhein's mechanism of action involves several key steps that ultimately suppress the inflammatory cascade initiated by IL-1β:

-

Reduced IL-1β Production: Diacerein has been shown to inhibit the IL-1 converting enzyme (ICE), which is necessary for the activation of the IL-1β precursor.[15]

-

Decreased IL-1 Receptor Levels: Rhein reduces the levels of IL-1 receptors on the surface of chondrocytes, thereby decreasing the cell's sensitivity to IL-1β.[1][15]

-

Inhibition of Downstream Signaling: By interfering with the IL-1β signaling complex, rhein inhibits the activation of downstream pathways, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16] This leads to a reduction in the expression of pro-inflammatory genes, such as those for cytokines, nitric oxide, and matrix metalloproteinases (MMPs).[15]

Pro-anabolic and Anti-catabolic Effects

Beyond its anti-inflammatory properties, Diacerein and its active metabolite rhein also exhibit pro-anabolic and anti-catabolic effects on cartilage.[1] They have been shown to stimulate the synthesis of cartilage matrix components like collagen and proteoglycans, potentially through the stimulation of Transforming Growth Factor-β1 (TGF-β1) expression.[15]

Caption: Mechanism of action of Diacerein's active metabolite, Rhein.

Caption: Experimental workflow for the quantification of Diacerein using this compound.

References

- 1. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Diacerein D6 | CAS No: 1325559-27-0 [aquigenbio.com]

- 4. Diacerein-(diacetyl-d6) 98 atom % D, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C19H12O8 | CID 71309909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Diacerein - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

- 11. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. What is the mechanism of Diacerein? [synapse.patsnap.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Diacerein-d6 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and mechanism of action of Diacerein-d6, an isotopically labeled version of Diacerein used in pharmacokinetic and metabolic studies.

Certificate of Analysis - Representative Data

While a specific Certificate of Analysis for each batch of this compound should be obtained from the supplier, the following table summarizes typical quality control specifications based on available data for Diacerein.

| Parameter | Specification | Typical Value |

| Appearance | Light yellow to yellow solid | Conforms |

| Purity (LCMS) | ≥98.0% | 99.42%[1] |

| Identity (¹H NMR) | Consistent with structure | Conforms[1] |

| Identity (LCMS) | Consistent with structure | Conforms[1] |

| Molecular Formula | C₁₉H₆D₆O₈ | C₁₉H₆D₆O₈ |

| Molecular Weight | 374.34 g/mol | 374.3 g/mol [2] |

Analytical Methodologies

Accurate quantification and quality assessment of this compound are crucial for its application in research. The following are detailed experimental protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound and to separate it from potential impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.[3]

-

Column: A C18 Zorbax CN column is a suitable choice.[4]

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.5) is commonly employed.[3][4]

-

Flow Rate: A typical flow rate is 1.0 ml/min.[4]

-

Detection: UV detection is performed at a wavelength of 254 nm.[4]

-

Standard Preparation: A standard solution is prepared by accurately weighing and dissolving this compound in a suitable solvent such as a mixture of dimethylacetamide and the mobile phase.[4]

-

Sample Preparation: The sample is prepared in the same manner as the standard solution.[4]

-

Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are used to calculate the purity of the sample.

UV-Spectrophotometry for Quantification

UV-spectrophotometry offers a simple and rapid method for the quantification of this compound in bulk and pharmaceutical formulations.[5]

Experimental Protocol:

-

Instrumentation: A UV-Visible spectrophotometer.

-

Solvent: Due to the poor water solubility of Diacerein, a hydrotropic solubilizing agent like 8M urea or 0.5M potassium citrate solution can be used.[5]

-

Standard Stock Solution Preparation: A stock solution is prepared by dissolving a known amount of this compound in the chosen solvent to achieve a concentration of 100 µg/mL.[5]

-

Working Standard Solutions: A series of dilutions are made from the stock solution to prepare working standards in the desired concentration range (e.g., 2-12 µg/mL).[5]

-

Measurement: The absorbance of the working standard solutions is measured at the wavelength of maximum absorbance (λmax), which is approximately 258 nm.[5][6]

-

Calibration Curve: A calibration curve is constructed by plotting the absorbance versus the concentration of the working standard solutions.

-

Sample Analysis: The absorbance of the sample solution, prepared in the same solvent, is measured, and the concentration is determined from the calibration curve.

Mechanism of Action

Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA).[7][8] Its active metabolite, rhein, exerts anti-inflammatory, anti-catabolic, and pro-anabolic effects on cartilage and synovial membrane.[8][9] The primary mechanism of action involves the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[7][8][9][10]

Signaling Pathway of Diacerein

The following diagram illustrates the key steps in the mechanism of action of Diacerein.

Caption: Mechanism of action of Diacerein in osteoarthritis.

Experimental Workflow for In-Vitro Analysis

The following workflow outlines a typical in-vitro experiment to assess the efficacy of this compound.

Caption: In-vitro experimental workflow for this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C19H12O8 | CID 71309909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Quantitative estimation of diacerein in bulk and in capsule formulation using hydrotropic solubilizing agents by UV-spectrophotometry and the first order derivative using the area under curve method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. trbchemedica.com [trbchemedica.com]

- 8. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Diacerein? [synapse.patsnap.com]

- 10. Diacerein - Wikipedia [en.wikipedia.org]

Diacerein-d6: Supplier and Purity Information

An In-depth Technical Guide to Diacerein-d6 for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a deuterated analog of Diacerein. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed data on suppliers, purity, analytical methodologies, and the pharmacological context of this compound. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Diacerein, enabling precise quantification in biological matrices through mass spectrometry.

The availability and purity of stable-isotope labeled compounds are critical for their application in quantitative analysis. The following table summarizes the information for commercially available this compound.

| Supplier | Chemical Name | CAS Number | Molecular Formula | Purity Specification |

| Sigma-Aldrich | Diacerein-(diacetyl-d6) | 1325559-27-0 | C₁₉D₆H₆O₈ | 98 atom % D, 95% (CP) |

| Aquigen Bio Sciences | Diacerein D6 | 1325559-27-0 | C₁₉H₆D₆O₈ | High-quality reference standard[1] |

Note: (CP) refers to Chemically Pure.

Pharmacological Context: Mechanism of Action of Diacerein

Diacerein is a slow-acting, symptomatic drug used in the treatment of osteoarthritis.[2][3] Its therapeutic effects are primarily attributed to its active metabolite, rhein. The principal mechanism of action involves the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and its downstream signaling pathways, which play a crucial role in cartilage degradation and inflammation in osteoarthritis.[2][4][5]

Key aspects of Diacerein's mechanism of action include:

-

Inhibition of IL-1β Production: Diacerein has been shown to reduce the production of IL-1 converting enzyme (ICE), which is necessary for the maturation of the IL-1β precursor.[6]

-

Downregulation of IL-1β Signaling: It decreases the levels of IL-1 receptors on the surface of chondrocytes, thereby reducing the cell's sensitivity to IL-1β.[2][6]

-

Inhibition of Downstream Pathways: The active metabolite, rhein, inhibits the IL-1β-induced activation of critical signaling cascades, including the MEK/ERK pathway and the activation of transcription factors like NF-κB and AP-1.[2][6] This leads to a reduction in the expression of pro-inflammatory genes, such as those for matrix metalloproteinases (MMPs), which are responsible for cartilage breakdown.[5][6]

-

Pro-anabolic Effects: Diacerein can also stimulate the synthesis of essential cartilage matrix components like proteoglycans and collagen.[5]

Signaling Pathway of Diacerein's Action

The following diagram illustrates the inhibitory effect of Diacerein's active metabolite, rhein, on the IL-1β signaling cascade in chondrocytes.

Caption: Diacerein's active metabolite, rhein, inhibits IL-1β-mediated cartilage degradation.

Experimental Protocols: Purity Assessment by RP-HPLC

The purity of Diacerein and its deuterated analog is typically assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method separates the main compound from any impurities. Below is a representative protocol derived from published analytical methods for Diacerein.[7][8][9]

Objective

To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of Diacerein.

Materials and Reagents

-

Diacerein Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade / Milli-Q)

-

Dimethyl Sulfoxide (DMSO) (AR Grade)

Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC with UV-Vis or PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Phosphate Buffer : Acetonitrile (e.g., 40:60 v/v) |

| Buffer: 0.02 M KH₂PO₄, pH adjusted to 4.0 with phosphoric acid | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or 25°C |

| Run Time | Approximately 10 minutes |

Procedure

-

Mobile Phase Preparation: Prepare the phosphate buffer and filter it through a 0.45 µm membrane filter. Mix the buffer and acetonitrile in the specified ratio. Degas the final mobile phase by sonication for 10-15 minutes.

-

Standard Stock Solution Preparation: Accurately weigh about 10 mg of the Diacerein reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of DMSO and make up the volume with the mobile phase to achieve a concentration of 100 µg/mL.

-

Working Standard Solution Preparation: From the stock solution, prepare a series of dilutions (e.g., 1-10 µg/mL) using the mobile phase to establish linearity.

-

Sample Preparation (for dosage forms): Weigh and powder a sufficient number of capsules. Transfer a quantity of powder equivalent to 10 mg of Diacerein into a 100 mL volumetric flask. Add a small amount of DMSO to dissolve, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions. Record the chromatograms and measure the peak areas.

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Diacerein in the sample solution from the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as:

-

Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure no interference from degradation products.[9][10]

-

Linearity: Assessed over a concentration range (e.g., 1-10 µg/mL) with a correlation coefficient (r²) of >0.999.[9][11]

-

Accuracy: Determined by recovery studies at different concentration levels (e.g., 80%, 100%, 120%).[7]

-

Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (RSD) of <2%.[7]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method.[9]

-

Robustness: Assessed by making small, deliberate variations in chromatographic conditions (e.g., pH, mobile phase composition, flow rate).[7]

Experimental Workflow for RP-HPLC Analysis

The following diagram outlines the logical workflow for the purity analysis of a Diacerein sample using RP-HPLC.

Caption: A typical experimental workflow for Diacerein purity analysis by RP-HPLC.

References

- 1. Diacerein D6 | CAS No: 1325559-27-0 [aquigenbio.com]

- 2. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacerein - Wikipedia [en.wikipedia.org]

- 4. [Mechanisms of action of diacerein, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Diacerein? [synapse.patsnap.com]

- 6. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. A Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of Diacerein in Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. ijcrt.org [ijcrt.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Diacerein

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of deuterated diacerein. Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that functions by inhibiting the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][2] Deuterium-labeled compounds, such as deuterated diacerein, are valuable tools in pharmaceutical research, particularly for pharmacokinetic studies and as internal standards in analytical methods. This guide outlines a proposed synthesis pathway for deuterated diacerein, details the analytical methods for its characterization, and presents relevant signaling pathways.

Proposed Synthesis of Deuterated Diacerein (Diacerein-d6)

A known supplier lists this compound with the molecular formula C19H6D6O8 and a molecular weight of 374.33.[3] This corresponds to the deuteration of both acetyl groups.

Experimental Protocol:

A proposed method for the synthesis of this compound is as follows, adapted from known acetylation procedures for similar compounds:

-

Starting Material: Begin with high-purity rhein.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve rhein in a suitable solvent such as acetic acid.

-

Acetylation: Add a molar excess of deuterated acetic anhydride ((CD3CO)2O) to the solution. A catalytic amount of a strong acid, such as sulfuric acid, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude deuterated diacerein.

-

Purification: Collect the precipitate by filtration, wash with water to remove any remaining acid and unreacted anhydride, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol, to yield high-purity this compound.[4]

Quantitative Data Summary:

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Rhein | [4] |

| Deuterating Agent | Deuterated Acetic Anhydride ((CD3CO)2O) | [1] |

| Product | This compound | [3] |

| Molecular Formula | C19H6D6O8 | [3] |

| Molecular Weight | 374.33 g/mol | [3] |

| Theoretical Yield | Dependent on starting material quantity | Calculated |

| Expected Purity | >98% (after purification) | Inferred |

Characterization of Deuterated Diacerein

A comprehensive characterization of the synthesized deuterated diacerein is essential to confirm its identity, purity, and the extent of deuterium incorporation. The following analytical techniques are recommended:

Experimental Protocols for Characterization:

-

High-Performance Liquid Chromatography (HPLC):

-

Method: A reverse-phase HPLC method can be used to determine the purity of the synthesized this compound. A C18 column is suitable, with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer pH 3.6) and acetonitrile.[5]

-

Detection: UV detection at a wavelength of 254 nm is appropriate for diacerein.[5]

-

Expected Outcome: A single, sharp peak corresponding to this compound, with the absence of significant impurity peaks. The retention time should be very similar to that of non-deuterated diacerein.

-

-

Mass Spectrometry (MS):

-

Method: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the molecular weight of this compound.[6][7]

-

Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (374.33 g/mol ). This will be 6 mass units higher than that of non-deuterated diacerein (368.3 g/mol ).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: Both ¹H NMR and ²H NMR (Deuterium NMR) spectroscopy should be performed.

-

¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d6), the spectrum of this compound is expected to show the absence of the singlet peak corresponding to the six protons of the two acetyl groups, which is typically observed for non-deuterated diacerein.

-

²H NMR: The deuterium NMR spectrum will show a signal corresponding to the six deuterium atoms of the acetyl groups, confirming the location of deuteration.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Method: The FTIR spectrum of this compound can be obtained using the KBr pellet method.

-

Expected Outcome: The spectrum will show characteristic peaks for the functional groups present in diacerein, such as the carbonyl groups of the anthraquinone ring and the ester groups. There may be a slight shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds of the acetyl groups.

-

-

Differential Scanning Calorimetry (DSC):

-

Method: DSC can be used to determine the melting point and thermal behavior of the synthesized this compound.[8]

-

Expected Outcome: A sharp endothermic peak corresponding to the melting point of the compound. This is not expected to differ significantly from non-deuterated diacerein.

-

Summary of Characterization Data:

| Technique | Parameter | Expected Result for Deuterated Diacerein | Reference |

| HPLC | Purity | >98% | [5] |

| Retention Time | Similar to non-deuterated diacerein | [5] | |

| MS | Molecular Weight | 374.33 g/mol | [3][7] |

| ¹H NMR | Acetyl Protons | Absence of signal around 2.40 ppm | Inferred |

| ²H NMR | Acetyl Deuterons | Presence of a signal | Inferred |

| FTIR | Functional Groups | Characteristic peaks for anthraquinone and ester carbonyls | [8] |

| DSC | Melting Point | Sharp endotherm, similar to non-deuterated diacerein | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway of diacerein and the experimental workflows for the synthesis and characterization of its deuterated analogue.

References

- 1. Preparation and characterization of deuterium-labeled glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103360250A - High-yield diacerein synthesis method - Google Patents [patents.google.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP2349289B1 - Pharmaceutical compositions containing diacerein - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Rapid characterization of the potential active metabolites of diacerein in rat plasma based on UHPLC-Q-exactive orbitrap mass spectrometry and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Diacerein-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and mechanism of action of Diacerein-d6. This deuterated analog of Diacerein serves as a critical internal standard for pharmacokinetic and metabolic studies, ensuring accurate quantification in complex biological matrices.

Core Physical and Chemical Properties

This compound, a deuterated form of Diacerein, is essential for analytical applications. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid | PubChem[1] |

| Synonyms | Diacetyl-d6 rhein, Diacerein-(diacetyl-d6) | PubChem[1] |

| CAS Number | 1325559-27-0 | Aquigen Bio[2] |

| Molecular Formula | C₁₉H₆D₆O₈ | Aquigen Bio[2] |

| Molecular Weight | 374.3 g/mol | PubChem[1] |

| Exact Mass | 374.09087781 Da | PubChem[1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethyl Acetamide; Insoluble in water, methanol, chloroform. | ChemicalBook[3] |

| Storage Conditions | Store at -20°C for up to one month or at -80°C for up to six months. | GlpBio[4] |

Mechanism of Action: Inhibition of the IL-1β Signaling Pathway

Diacerein is a prodrug that is deacetylated in the liver to its active metabolite, rhein.[5] The primary mechanism of action for diacerein and rhein is the inhibition of the interleukin-1β (IL-1β) system and its downstream signaling pathways, which are pivotal in the inflammatory cascade and cartilage degradation associated with osteoarthritis.[5][6]

Key inhibitory actions include:

-

Reduced IL-1β Production: Diacerein and rhein have been shown to decrease the production of IL-1 converting enzyme (ICE), which is necessary for the maturation of the IL-1β precursor.[7]

-

Downregulation of IL-1 Receptors: The compounds reduce the levels of IL-1 receptors on the surface of chondrocytes, thereby diminishing the cell's sensitivity to IL-1β.[7]

-

Inhibition of Downstream Signaling: Rhein inhibits the IL-1β-induced activation of critical transcription factors such as NF-κB and AP-1.[3] This, in turn, suppresses the expression of pro-inflammatory genes and matrix metalloproteinases (MMPs) that degrade cartilage. The inhibition of the MEK/ERK pathway, a component of the MAP kinase cascade, is a key mechanism in this process.[7]

-

Pro-Anabolic Effects: Beyond its anti-inflammatory and anti-catabolic effects, diacerein stimulates the synthesis of essential cartilage matrix components like collagen and proteoglycans, partly by enhancing the expression of Transforming Growth Factor-beta (TGF-β).[3][7]

Caption: IL-1β signaling pathway and points of inhibition by Diacerein/Rhein.

Experimental Protocols

The synthesis, purification, and analysis of this compound follow protocols similar to those for unlabeled Diacerein. Deuterated starting materials are used for its synthesis.

Synthesis and Purification

A common route for Diacerein synthesis involves the acetylation of aloin, followed by oxidation.[8] Purification is critical to remove impurities, particularly aloe-emodin, which has noted genotoxic potential.

General Purification Protocol (Crystallization): [9]

-

Dissolution: Dissolve crude Diacerein (e.g., 50 g) in a suitable solvent such as dimethyl sulfoxide (500 ml) or N,N-dimethylacetamide by heating the mixture to 50-60°C until a clear solution is obtained.[8][9]

-

Precipitation: Add the warm solution to a pre-cooled anti-solvent, such as water at 10°C (approximately 1.5 L).[9]

-

Stirring: Stir the resulting suspension at the cooled temperature for one hour, followed by an additional two hours at room temperature to ensure complete precipitation.[9]

-

Isolation and Drying: Filter the precipitated product, wash it with an appropriate solvent (e.g., aqueous acetic acid solutions), and dry it under a vacuum at an elevated temperature (e.g., 50°C) to yield purified Diacerein.[8][9]

Analytical Characterization

Several analytical methods are employed for the quantification and quality control of Diacerein. Given the nature of isotopic labeling, these methods are directly applicable to this compound.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a robust method for the quantitative estimation of Diacerein in bulk and pharmaceutical formulations.[10]

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., pH 3.5), typically in a ratio around 53:47 (v/v). The mobile phase should be filtered and degassed.[10]

-

Stationary Phase: A C18 or Zorbax CN column is commonly used.[10][11]

-

Flow Rate: A constant flow rate of 1.0 mL/min is typical.[10]

-

Detection: UV detection at 254 nm.[10]

-

Retention Time: Under these conditions, the retention time for Diacerein is approximately 5.6 minutes.[10]

-

Standard Preparation: Prepare a stock solution by accurately weighing and dissolving Diacerein in a small amount of dimethyl acetamide, then diluting to the final volume with the mobile phase.[10]

Caption: General workflow for the RP-HPLC analysis of Diacerein.

2. UV-Spectrophotometry using Hydrotropic Solubilization: Due to its poor water solubility, hydrotropic agents are used for UV-spectrophotometric analysis.[12]

-

Solubilizing Agents: 8 M urea or 0.5 M potassium citrate solution.[12]

-

Standard Preparation: Dissolve 10 mg of Diacerein in 25 mL of the hydrotropic solution and dilute to 100 mL with water to get a concentration of 100 µg/mL. Further dilutions are made to reach the desired concentration range (e.g., 2-12 µg/mL).[12]

-

Analysis: Scan the prepared solution in the UV region (200-400 nm). Diacerein shows a λmax at approximately 258 nm.[12]

-

Quantification: A calibration curve is constructed by plotting absorbance versus concentration. The method demonstrates linearity in the 2–12 μg/mL range.[12]

3. Thin-Layer Chromatography (TLC)-Densitometry: This method is suitable for the simultaneous determination of Diacerein in the presence of its active metabolite (rhein) and impurities.[13]

-

Stationary Phase: Aluminum plates precoated with silica gel 60 F254.[13]

-

Developing System (Mobile Phase): A mixture of hexane, ethyl acetate, and acetic acid (e.g., 60:40:0.8 by volume).[13]

-

Detection: Densitometric scanning at 230 nm.[13]

-

Results: The retention factor (Rf) values for diacerein, rhein, and emodin are approximately 0.12, 0.44, and 0.6, respectively. The method is linear over a range of 0.5-10 µ g/band for Diacerein.[13]

References

- 1. This compound | C19H12O8 | CID 71309909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diacerein D6 | CAS No: 1325559-27-0 [aquigenbio.com]

- 3. Diacerein CAS#: 13739-02-1 [m.chemicalbook.com]

- 4. glpbio.com [glpbio.com]

- 5. What is the mechanism of Diacerein? [synapse.patsnap.com]

- 6. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5670695A - Process for the preparation of diacerein - Google Patents [patents.google.com]

- 9. A Process For The Purification Of Diacerein [quickcompany.in]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative estimation of diacerein in bulk and in capsule formulation using hydrotropic solubilizing agents by UV-spectrophotometry and the first order derivative using the area under curve method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validated stability indicating TLC-densitometric method for the determination of diacerein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety of Diacerein-d6

This technical guide provides a comprehensive overview of the safety information for Diacerein-d6, compiled for researchers, scientists, and drug development professionals. It is important to note that while this document focuses on the deuterated form, much of the detailed safety, handling, and toxicological data is derived from the more extensively studied parent compound, Diacerein. The isotopic labeling in this compound is not expected to significantly alter its fundamental chemical properties or toxicological profile.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties for both this compound and its non-deuterated counterpart, Diacerein. This allows for a direct comparison of their fundamental characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₆D₆O₈ | [1][2] |

| Molecular Weight | 374.3 g/mol | [1][2] |

| IUPAC Name | 9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid | [1] |

| CAS Number | 1325559-27-0 | [2] |

| Computed XLogP3 | 1.9 | [1] |

| Appearance | Yellow crystalline solid | [3] |

| Solubility | Insoluble in water, methanol, chloroform; Soluble in DMSO, DMA | [4] |

Table 2: Chemical and Physical Properties of Diacerein

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂O₈ | [5] |

| Molecular Weight | 368.3 g/mol | [5] |

| CAS Number | 13739-02-1 | [5] |

| Melting Point | 217-218 °C / 243 °C | [4][6] |

| Boiling Point | 631.5 ± 55.0 °C (Predicted) | [4] |

| Water Solubility | < 0.1 g/L; Practically insoluble | [7][8] |

Hazard Identification and Classification

Diacerein is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System (GHS). Users should handle this compound with the same precautions.

Table 3: GHS Hazard Classification for Diacerein

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (digestive system, liver, skin) through prolonged or repeated exposure (oral) | GHS08 | Danger |

The logical workflow for handling hazardous materials like this compound, from identification to response, is outlined below.

Toxicological and Pharmacokinetic Data

The toxicological profile is primarily based on data for Diacerein. The active metabolite, Rhein, is responsible for both the therapeutic effects and some of the adverse reactions.

Table 4: Toxicological Data for Diacerein

| Parameter | Value | Species | Source |

| LD50 Oral | > 2000 mg/kg (estimated value) | Rat | [7] |

| TDLO Oral | 10 mg/kg | Rat | |

| Adverse Effects | Gastrointestinal (diarrhea, soft stools), potential for liver disorders, mild skin reactions.[8][10][11] | Human |

Table 5: Pharmacokinetic Properties of Diacerein

| Parameter | Value | Source |

| Metabolism | Prodrug, completely converted to active metabolite Rhein.[5][12] | [5][12] |

| Bioavailability | 50-60% | [12] |

| Protein Binding | 99% (Rhein) | [8][12] |

| Half-life | 4-10 hours | [12] |

| Excretion | 37% in urine, 53% in feces (as estimated in rats).[5][12] | [5][12] |

| Clearance | Total CL is 1.5 L/h; Renal CL is 0.1 L/h.[5][12] | [5][12] |

The metabolic pathway of Diacerein is a critical aspect of its function and safety profile.

Experimental Protocols and Handling Procedures

Detailed experimental protocols for toxicological studies are not available in standard SDS documents. However, these documents provide standardized procedures for safe handling, emergency response, and disposal.

A systematic approach is crucial in the event of accidental exposure.

-

Inhalation : Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

-

Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[9]

-

Eye Contact : Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical advice if irritation persists.[6][9]

-

Ingestion : Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person and seek immediate medical attention.[9]

-

Handling : Avoid all personal contact, including inhalation of dust.[3] Use in a well-ventilated area or under a laboratory hood.[7][13] Avoid the formation of dust and aerosols.[13] When handling, do not eat, drink, or smoke.[3][7]

-

Storage : Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][13] Keep away from incompatible materials such as oxidizing agents and foodstuff containers.[3]

-

Eye/Face Protection : Wear tightly fitting safety goggles or glasses with side-shields.[13]

-

Skin Protection : Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[13]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a HEPA-type filter.[9]

The protocol for managing spills is designed to minimize exposure and environmental contamination.

-

Minor Spills : Use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum the material and place it in a sealed container for disposal.[9]

-

Major Spills : Evacuate the area. Wear appropriate PPE, including a respirator.[9] Prevent the spillage from entering drains or water courses.[3] Collect the material and dispose of it as hazardous waste.[13] After collection, wash the area down with large amounts of water.[3]

Fire-Fighting Measures

-

Extinguishing Media : Use alcohol-resistant foam, carbon dioxide, water spray, or dry chemical.[9] A solid water stream may be inefficient.[9]

-

Specific Hazards : The material is a combustible solid.[3] Dust clouds may form an explosive mixture with air.[3] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[7]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][13]

References

- 1. This compound | C19H12O8 | CID 71309909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diacerein D6 | CAS No: 1325559-27-0 [aquigenbio.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Diacerein CAS#: 13739-02-1 [m.chemicalbook.com]

- 5. Diacerein | C19H12O8 | CID 26248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sds.edqm.eu [sds.edqm.eu]

- 8. Diacerein - Wikipedia [en.wikipedia.org]

- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 10. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diacerein-containing medicines for oral administration - referral | European Medicines Agency (EMA) [ema.europa.eu]

- 12. go.drugbank.com [go.drugbank.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Isotopic Purity of Diacerein-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Diacerein-d6, a deuterated analog of the anti-inflammatory drug Diacerein. Ensuring high isotopic purity is critical for the use of deuterated compounds in various applications, including metabolic studies, pharmacokinetic research, and as internal standards in quantitative bioanalysis.[1][2]

Introduction to Isotopic Purity

Deuterium-labeled compounds, such as this compound, are powerful tools in pharmaceutical research. The substitution of hydrogen with deuterium atoms can alter the metabolic profile of a drug, often leading to a longer half-life. Furthermore, deuterated analogs are invaluable as internal standards in mass spectrometry-based quantification due to their similar chemical properties but distinct mass.[2]

The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the desired number of deuterium atoms. It is a critical quality attribute that can influence the accuracy and reliability of experimental results. This guide outlines the state-of-the-art analytical techniques for assessing the isotopic purity of this compound.

Analytical Methodologies for Isotopic Purity Determination

The primary techniques for evaluating the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] These methods provide complementary information regarding isotopic enrichment and the specific sites of deuteration.

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a highly sensitive and rapid method for determining the isotopic distribution of a deuterated compound.[4][5] By analyzing the relative abundance of the different isotopologs (molecules that differ only in their isotopic composition), the isotopic purity can be accurately calculated.

Experimental Protocol: Isotopic Purity of this compound by LC-HRMS

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: The sample is injected into an ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer. A C18 column is typically used for separation with a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometry Analysis: The mass spectrometer is operated in positive or negative ion mode to detect the protonated [M+H]+ or deprotonated [M-H]- ions of this compound and its isotopologs. A full scan mass spectrum is acquired over a relevant m/z range.

-

Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0) to fully labeled (d6) species are integrated. The isotopic purity is calculated based on the relative abundance of the d6 isotopolog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for confirming the location of deuterium incorporation and providing an independent measure of isotopic purity.[1][3] Both ¹H and ¹³C NMR are employed to verify the structure and assess the degree of deuteration at specific atomic positions.

Experimental Protocol: ¹H NMR Analysis of this compound

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d). Tetramethylsilane (TMS) is often used as an internal standard.

-

NMR Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The absence or significant reduction of signals at the expected positions of deuteration in the ¹H NMR spectrum, when compared to the spectrum of unlabeled Diacerein, confirms the location of the deuterium labels. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the isotopic purity.

Quantitative Data on Isotopic Purity

The following table summarizes hypothetical but representative data for a batch of this compound, as would be determined by LC-HRMS. High-quality this compound for use in pharmaceutical research should exhibit high isotopic enrichment for the d6 species.

| Isotopolog | Relative Abundance (%) |

| Diacerein-d0 | 0.1 |

| Diacerein-d1 | 0.2 |

| Diacerein-d2 | 0.5 |

| Diacerein-d3 | 1.2 |

| Diacerein-d4 | 2.5 |

| Diacerein-d5 | 5.5 |

| This compound | 90.0 |

Isotopic Purity: 99.0% (d1-d6) Deuterated Purity (d6 only): 90.0%

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the general workflow for determining the isotopic purity of this compound and a conceptual representation of its metabolic pathway, highlighting the role of deuteration.

Caption: Workflow for Isotopic Purity Determination of this compound.

Caption: Simplified Metabolic Pathway of this compound.

Conclusion

The determination of isotopic purity is a fundamental requirement for the use of this compound in regulated and research environments. A combination of HRMS and NMR spectroscopy provides a comprehensive characterization of the isotopic enrichment and structural integrity of the molecule. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers working with deuterated compounds in drug development.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for LC-MS Analysis using Diacerein-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacerein is a slow-acting therapeutic agent used in the management of osteoarthritis. It is a prodrug that is completely metabolized to its active metabolite, rhein, before reaching systemic circulation.[1][2] Accurate quantification of Diacerein and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Diacerein-d6, is the gold standard for quantitative LC-MS (Liquid Chromatography-Mass Spectrometry) analysis, as it effectively compensates for variability in sample preparation and matrix effects.[3] This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS analysis.

Principle of Using a Deuterated Internal Standard

Stable isotope-labeled internal standards, such as this compound, are considered ideal for quantitative LC-MS analysis because they share identical chemical and physical properties with the analyte of interest (Diacerein). This structural similarity ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency in the mass spectrometer. The mass difference between the analyte and the deuterated internal standard allows for their simultaneous detection and quantification, with the ratio of their peak areas being used to determine the concentration of the analyte. This method significantly improves the accuracy and precision of the assay by correcting for potential errors that may occur during sample processing and analysis.[3]

Experimental Protocols

While a specific validated method for Diacerein using this compound was not found in the public literature, the following protocol for the analysis of its active metabolite, rhein, and its glucuronides provides a robust framework that can be adapted. This method demonstrates the expected performance of a similar assay for Diacerein with its deuterated internal standard.

Sample Preparation (Plasma)

-

To 20 µL of blank plasma, add 20 µL of each calibration standard or quality control sample.

-

Add 400 µL of the internal standard working solution (containing this compound at an appropriate concentration, e.g., 50 nM in 50% acetonitrile).

-

Sonicate the samples to ensure efficient protein precipitation and drug extraction.

-

Centrifuge the samples at 20,000 × g for 15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of 50% acetonitrile for injection into the LC-MS system.[4]

Liquid Chromatography Conditions

-

Column: A C18 column (e.g., ACE C18) is suitable for the separation.[4]

-

Mobile Phase: A gradient elution using a mixture of ammonium acetate (e.g., 1.0 mM) and acetonitrile is recommended.[4]

-

Flow Rate: A typical flow rate for such an analysis would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is effective for the analysis of Diacerein and its metabolites.[4][5]

-

Detection: Multiple Reaction Monitoring (MRM) should be used for sensitive and selective quantification.

-

MRM Transitions:

-

Diacerein: The precursor ion would be [M-H]⁻. The specific product ions would need to be determined by direct infusion of a standard solution.

-

This compound: The precursor ion would be [M+6-H]⁻. The product ions are expected to be shifted by 6 Da compared to Diacerein.

-

Rhein (for monitoring the active metabolite): Precursor ion m/z 283.2 → Product ion m/z 239.2.

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity of the analyte and internal standard.

Data Presentation

The following tables summarize the expected quantitative performance of an LC-MS/MS method for Diacerein using this compound as an internal standard, based on a validated method for its active metabolite, rhein.[4]

Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Calibration Curve Range | 7.81 - 2000 nM |

| LLOQ | 7.81 nM |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| QC Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC | < 9.0% | < 8.5% | 95.0 - 105.0% | 94.0 - 106.0% |

| Medium QC | < 8.0% | < 7.5% | 96.0 - 104.0% | 95.0 - 105.0% |

| High QC | < 7.0% | < 6.5% | 97.0 - 103.0% | 96.0 - 104.0% |

Table 3: Matrix Effect and Recovery

| Parameter | Value |

| Matrix Effect | < 15% |

| Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: LC-MS/MS sample preparation workflow.

Metabolic Pathway of Diacerein

Diacerein is a prodrug that is deacetylated to its active metabolite, rhein. Rhein is then further metabolized primarily through glucuronidation and sulfation.[2]

Caption: Metabolic pathway of Diacerein.

Signaling Pathway of Diacerein's Active Metabolite (Rhein)

The active metabolite of Diacerein, rhein, exerts its anti-inflammatory effects by inhibiting the Interleukin-1β (IL-1β) signaling pathway, which plays a key role in the degradation of cartilage in osteoarthritis.[6]

Caption: Inhibition of IL-1β signaling by Rhein.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. texilajournal.com [texilajournal.com]

- 4. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. What is the mechanism of Diacerein? [synapse.patsnap.com]

Application Note: Quantitative Analysis of Diacerein and its Active Metabolite, Rhein, in Human Plasma using a Validated LC-MS/MS Method with Diacerein-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Diacerein and its active metabolite, rhein, in human plasma. The method utilizes a stable isotope-labeled internal standard, Diacerein-d6, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Diacerein.

Introduction

Diacerein is a slow-acting, symptomatic drug used for the treatment of osteoarthritis. It is a prodrug that is completely metabolized to its active form, rhein, before reaching systemic circulation. Rhein exerts its anti-inflammatory effects primarily through the inhibition of interleukin-1β (IL-1β), a key cytokine in the pathogenesis of osteoarthritis. Given that Diacerein is rapidly converted to rhein, the quantitative analysis of both compounds is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. The use of a stable isotope-labeled internal standard like this compound provides superior analytical performance by compensating for matrix effects and variations in instrument response.

Experimental Protocols

Materials and Reagents

-

Diacerein and rhein reference standards

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS)

Sample Preparation

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-20% B

-

3.1-4.0 min: 20% B

-

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Diacerein | 367.1 | 325.1 |

| Rhein | 283.1 | 239.1 |

| This compound (IS) | 373.1 | 331.1 |

Data Presentation

Calibration Curve

The method was linear over the concentration range of 1-1000 ng/mL for both Diacerein and rhein.

| Analyte | Calibration Range (ng/mL) | R² |

| Diacerein | 1 - 1000 | >0.99 |

| Rhein | 1 - 1000 | >0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels.

| Analyte | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Diacerein | LQC (3 ng/mL) | <10 | 90-110 | <10 | 90-110 |

| MQC (100 ng/mL) | <10 | 90-110 | <10 | 90-110 | |

| HQC (800 ng/mL) | <10 | 90-110 | <10 | 90-110 | |

| Rhein | LQC (3 ng/mL) | <10 | 90-110 | <10 | 90-110 |

| MQC (100 ng/mL) | <10 | 90-110 | <10 | 90-110 | |

| HQC (800 ng/mL) | <10 | 90-110 | <10 | 90-110 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Diacerein | >85 | <15 |

| Rhein | >85 | <15 |

Visualizations

Experimental workflow for the quantitative analysis of Diacerein and rhein.

Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of Diacerein using Diacerein-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Diacerein, a symptomatic slow-acting drug for osteoarthritis.[1] To enhance accuracy and precision, particularly in complex biological matrices, this method incorporates Diacerein-d6 as an internal standard. The described protocol is suitable for routine quality control, pharmacokinetic studies, and stability testing of Diacerein in pharmaceutical formulations and biological samples.

Introduction

Diacerein is an anthraquinone derivative used in the management of osteoarthritis.[2] It functions by inhibiting the pro-inflammatory cytokine interleukin-1β (IL-1β), thereby reducing cartilage degradation and inflammation.[1][2] Upon oral administration, Diacerein is completely metabolized to its active form, Rhein.[2][3] Accurate and precise quantification of Diacerein is crucial for drug development, quality control, and clinical monitoring. The use of a deuterated internal standard like this compound is the gold standard for quantitative analysis, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

This document provides a comprehensive protocol for the development and application of an HPLC method for Diacerein with this compound as an internal standard.

Signaling Pathway of Diacerein

Diacerein primarily exerts its therapeutic effects by inhibiting the Interleukin-1β (IL-1β) signaling pathway, a key mediator of inflammation and cartilage destruction in osteoarthritis.[1][4] The active metabolite of Diacerein, Rhein, interferes with multiple steps in this cascade. It has been shown to reduce the production of IL-1 converting enzyme (ICE), decrease the number of IL-1 receptors on chondrocytes, and inhibit the activation of downstream transcription factors like NF-κB.[1][5] This ultimately leads to a reduction in the expression of pro-inflammatory cytokines, matrix metalloproteinases (MMPs), and other catabolic enzymes.[2][5]

Experimental Protocols

Materials and Reagents

-

Diacerein reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (or other biological matrix)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1200 series or equivalent with UV-Vis detector |

| Column | C18 reverse-phase column (e.g., Phenomenex Gemini C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and 20mM KH2PO4 buffer (pH 3.5 adjusted with phosphoric acid) in a ratio of 55:45 (v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Internal Standard | This compound |

Preparation of Standard Solutions

-

Primary Stock Solution of Diacerein (1 mg/mL): Accurately weigh 10 mg of Diacerein reference standard and dissolve in 10 mL of methanol.

-

Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of Diacerein with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of this compound with mobile phase to achieve a final concentration of 10 µg/mL.

Sample Preparation from Human Plasma

-

Pipette 500 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard spiking solution (10 µg/mL).

-

Add 1.5 mL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

Method Validation Parameters (Expected)

The following table summarizes the expected validation parameters for this method, based on literature values for similar assays.

| Parameter | Expected Range/Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Retention Time (Diacerein) | Approximately 4.5 - 6.0 min |

| Retention Time (this compound) | Expected to be very close to Diacerein |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% for intra-day and inter-day precision |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow

The overall workflow for the analysis of Diacerein in biological samples using this method is depicted below.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of Diacerein in the presence of its deuterated internal standard, this compound. This method is suitable for a wide range of applications in pharmaceutical analysis and clinical research, ensuring high accuracy and precision. The detailed protocol and workflow diagrams serve as a comprehensive guide for researchers and scientists involved in the development and analysis of Diacerein.

References

- 1. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Diacerein? [synapse.patsnap.com]

- 3. thaiscience.info [thaiscience.info]

- 4. [Mechanisms of action of diacerein, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Diacerein Metabolite, Rhein, in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of rhein, the active metabolite of the anti-osteoarthritic drug diacerein, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of diacerein.

Introduction

Diacerein is a prodrug that is completely metabolized to its active form, rhein, before reaching systemic circulation.[1][2] Rhein is primarily responsible for the therapeutic effects of diacerein, which include the inhibition of pro-inflammatory cytokines like interleukin-1 beta (IL-1β), a key mediator in the pathogenesis of osteoarthritis.[2][3] Accurate quantification of rhein in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[4] This application note details a robust LC-MS/MS method for the determination of rhein in human plasma.

Metabolic Pathway of Diacerein

Diacerein undergoes extensive first-pass metabolism in the liver, where it is deacetylated to form its active metabolite, rhein.[2] Rhein is then further metabolized into rhein glucuronide and rhein sulfate before being eliminated, primarily through the kidneys.[1]

Figure 1: Metabolic pathway of Diacerein.

Experimental Protocol

Materials and Reagents

-

Rhein and Internal Standard (IS) reference standards (e.g., Celecoxib, Indomethacin, or Wogonin)[5][6][7]

-

Ammonium acetate[5]

-

Formic acid[6]

-

Human plasma (with anticoagulant)

-

Deionized water

Instrumentation

-

Liquid Chromatograph (LC) system

-

Triple quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[5][8]

-

Analytical column: C18 column (e.g., Inertsil ODS-3, ACE C18, or Agilent Eclipse XDB-C18)[5][6][8]

Sample Preparation

A protein precipitation method is employed for the extraction of rhein and the internal standard from plasma.[5][6]

Figure 2: Experimental workflow for sample preparation.

-

Pipette 100 µL of human plasma into a microcentrifuge tube.[5]

-

Add the internal standard solution.

-

Add a protein precipitating agent such as acetonitrile or methanol.[5][6]

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions

-

Mobile Phase: A gradient or isocratic elution using a mixture of ammonium acetate or formic acid in water and an organic solvent like acetonitrile and/or methanol.[5][6][8]

-

Column Temperature: Ambient or controlled at 40 °C.[8]

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6][8]

-

Scan Type: Multiple Reaction Monitoring (MRM).[8]

-

MRM Transitions:

Quantitative Data Summary

The following table summarizes the validation parameters from various published LC-MS/MS methods for rhein quantification.

| Parameter | Method 1[5] | Method 2[8] | Method 3[6] | Method 4[9] |

| Matrix | Human Plasma | Rat Plasma | Human Plasma | Human Plasma |

| Internal Standard | Celecoxib | Wogonin | Indomethacin | Emodin |

| Linearity Range | 0.005-5.00 µg/mL | 7.81-2000.00 nM | 1.0-8000.0 ng/mL | 30-10000 ng/mL |

| LLOQ | 0.005 µg/mL | 7.81 nM | 1.0 ng/mL | 30 ng/mL |

| Intra-day Precision (%RSD) | Within limits | < 9.14% | < 4.65% | 2.1-4.0% |

| Inter-day Precision (%RSD) | Within limits | < 9.14% | < 8.28% | 6.5-14.9% |

| Accuracy | Within limits | 80.1-104.2% | Not Reported | Within ±15% |

| Recovery | 36.01% | < 12.60% (Matrix Effect) | Not Reported | Not Reported |

Signaling Pathway Inhibition by Rhein

Rhein exerts its anti-inflammatory effects primarily by inhibiting the Interleukin-1β (IL-1β) signaling pathway, which is a key driver of cartilage degradation in osteoarthritis.[2] By blocking this pathway, rhein reduces the production of matrix metalloproteinases (MMPs) and other catabolic factors.[10]

Figure 3: Inhibition of IL-1β signaling by Rhein.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of rhein in human plasma. The simple sample preparation and high selectivity of the method make it well-suited for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of diacerein.

References

- 1. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Diacerein? [synapse.patsnap.com]

- 3. What is Diacerein used for? [synapse.patsnap.com]

- 4. Pharmacokinetics and bioequivalence study of rhein as the main metabolite of diacerein | Semantic Scholar [semanticscholar.org]

- 5. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of rhein in human plasma by liquid chromatography-negative electrospray ionization tandem mass/mass spectrometry and the application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Bioequivalence Studies of Diacerein Using Diacerein-d6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting bioequivalence studies of Diacerein formulations, utilizing Diacerein-d6 as a stable isotope-labeled internal standard for accurate quantification by LC-MS/MS.

Introduction

Diacerein is a symptomatic slow-acting drug for the treatment of osteoarthritis.[1][2] It is a prodrug that is completely metabolized to its active metabolite, rhein, before reaching systemic circulation.[1][2] Bioequivalence studies are crucial for the development of generic formulations to ensure they exhibit comparable pharmacokinetic profiles to the reference product. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and matrix effects, leading to more accurate and precise results.[3]

Signaling Pathway of Diacerein